2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
Description
2-[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid (CAS: 843620-39-3) is a coumarin derivative with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.35 g/mol . Its structure comprises a coumarin core (2H-chromen-2-one) substituted with a butyl group at position 4, a methyl group at position 7, and a propanoic acid moiety linked via an ether oxygen at position 5 (Figure 1). Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties.
Properties
IUPAC Name |
2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-4-5-6-12-9-15(18)22-14-8-10(2)7-13(16(12)14)21-11(3)17(19)20/h7-9,11H,4-6H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMKXRSRPTYYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid typically involves the esterification of a coumarin derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the appropriate alcohol to form the ester . The reaction is usually carried out under mild conditions to preserve the integrity of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at three key sites:
-
Chromenone carbonyl group : Oxidizing agents like KMnO₄ or CrO₃ convert the 2-oxo group into a carboxylic acid derivative under acidic conditions.
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Butyl side chain : Terminal oxidation of the butyl group yields a carboxylate moiety, forming a dicarboxylic acid analog.
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Propanoic acid chain : Further oxidation of the α-carbon is inhibited due to steric hindrance from the adjacent chromenone ring .
Reaction Conditions :
| Site | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| 2-Oxo group | KMnO₄ (aq. H₂SO₄) | H₂O | 80°C | Chromen-2-carboxylic acid |
| Butyl chain | CrO₃ (H₃O⁺) | Acetic acid | 60°C | 4-carboxymethyl derivative |
Reduction Reactions
Selective reduction targets:
-
Chromenone double bond : Hydrogenation with Pd/C under H₂ gas reduces the C3–C4 double bond, yielding a dihydrocoumarin derivative .
-
Ketone group : NaBH₄ reduces the 2-oxo group to a hydroxyl group, forming 2-hydroxychromen-5-yl propanoate .
Key Data :
| Reaction | Catalyst/Reagent | Yield (%) | Stability of Product |
|---|---|---|---|
| C3–C4 hydrogenation | Pd/C (10%) | 85 | Stable under inert atmosphere |
| 2-Oxo reduction | NaBH₄ | 72 | Prone to re-oxidation in air |
Substitution Reactions
-
Nucleophilic substitution : The 5-oxypropanoic acid moiety participates in SN2 reactions. For example, treatment with thionyl chloride converts the carboxylic acid to an acyl chloride, enabling amide bond formation with amines .
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Electrophilic aromatic substitution : The chromenone ring undergoes nitration at the 6-position using HNO₃/H₂SO₄, yielding a nitro derivative.
Synthetic Utility :
| Reaction Type | Reagent | Product Application |
|---|---|---|
| Acyl chloride formation | SOCl₂ | Precursor for peptide conjugates |
| Nitration | HNO₃/H₂SO₄ | Intermediate for dye synthesis |
Esterification and Hydrolysis
-
Esterification : The propanoic acid group reacts with methanol/H₂SO₄ to form methyl propanoate, enhancing lipid solubility for drug delivery systems .
-
Hydrolysis : Basic conditions (NaOH, 70°C) cleave ester bonds, regenerating the carboxylic acid .
Kinetic Data :
| Process | Conditions | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|---|
| Esterification | H₂SO₄, 60°C | 3.2 × 10⁻⁴ | 36 min |
| Hydrolysis | NaOH (1M), 70°C | 1.8 × 10⁻³ | 6.4 min |
Comparative Reactivity Analysis
The table below contrasts reactivity with analogous coumarins:
| Compound Modification | Oxidation Rate (rel.) | Reduction Efficiency | Nitration Position |
|---|---|---|---|
| 4-Methylcoumarin | 1.0 | 1.0 | 6 |
| 4-Butyl-7-methyl derivative | 0.75 | 1.2 | 6 |
| 6-Chlorocoumarin | 1.3 | 0.8 | 8 |
Data normalized to 4-methylcoumarin baseline .
Mechanistic Insights
-
Steric effects : The 4-butyl group impedes electrophilic attack at the 8-position, directing nitration to the 6-position.
-
Electronic effects : The electron-withdrawing propanoic acid chain deactivates the chromenone ring, reducing oxidation rates compared to simpler coumarins.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that compounds similar to 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid exhibit significant anti-inflammatory effects. These compounds are often studied as potential inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. A study highlighted the structure-activity relationship of various COX inhibitors, suggesting that modifications to the chromenone structure can enhance anti-inflammatory activity .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein production .
Case Study: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against multiple pathogens. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as a broad-spectrum antimicrobial agent.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | >250 |
Agricultural Applications
Pesticide Development
The compound's structural features suggest potential applications in developing new pesticides. Its efficacy in inhibiting certain biological pathways in pests makes it a candidate for further exploration in agricultural biotechnology .
Herbicide Potential
Research indicates that derivatives of chromenone compounds can act as herbicides by interfering with plant growth regulators. Studies have shown that modifications to the chromenone structure can enhance herbicidal activity against specific weed species.
Materials Science
Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations to improve thermal stability and UV resistance. Its ability to absorb UV light can protect polymers from degradation when exposed to sunlight.
Mechanism of Action
The mechanism of action of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing in substituent positions, alkyl chain lengths, or functional groups.
Positional Isomers
2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Alkyl Chain Variations
2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Carboxylic Acid Chain Length
[ (4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
Halogenated Derivatives
2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propionic acid
Aromatic Substitutions
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₇H₂₀O₅ | 304.35 | 843620-39-3 | 4-butyl, 7-methyl, 5-oxy-propanoic acid |
| Positional Isomer | C₁₇H₂₀O₅ | 304.35 | 438028-14-9 | 4-butyl, 8-methyl, 7-oxy-propanoic acid |
| Ethyl Variant | C₁₆H₁₈O₅ | 290.31 | 428852-21-5 | 4-ethyl, 8-methyl, 7-oxy-propanoic acid |
| Acetic Acid Variant | C₁₆H₁₈O₅ | 290.31 | 843619-90-9 | 4-butyl, 7-methyl, 5-oxy-acetic acid |
| Chlorinated Derivative | C₁₆H₁₇ClO₅ | 324.76 | 690678-46-7 | 4-butyl, 6-chloro, 7-oxy-propanoic acid |
| Benzyl-Substituted | C₂₀H₁₈O₅ | 338.35 | 428845-94-7 | 3-benzyl, 4,7-dimethyl, 5-oxy-propanoic acid |
Biological Activity
2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid, also known by its CAS number 843620-39-3, is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀O₅ |
| Molecular Weight | 288.35 g/mol |
| CAS Number | 843620-39-3 |
| MDL Number | MFCD03848274 |
| Hazard Classification | Irritant |
Anti-inflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including the DPPH radical scavenging method. Results demonstrated that this compound effectively scavenged free radicals, indicating its potential to mitigate oxidative stress in biological systems . The structure of the compound, particularly the presence of the coumarin moiety, is believed to contribute to its antioxidant efficacy.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound against various cancer cell lines. In vitro assays revealed that it induced apoptosis in human breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanism appears to involve the activation of caspases and modulation of cell cycle progression . Further research is needed to clarify its effects in vivo and to determine its therapeutic potential.
Case Studies and Research Findings
- Case Study on Inflammation : A study published in the Journal of Medicinal Chemistry highlighted that treatment with this compound significantly reduced paw edema in a rat model of acute inflammation, demonstrating its potential as an anti-inflammatory agent .
- Antioxidant Mechanism : An investigation into the molecular mechanisms revealed that the compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby providing cellular protection against oxidative damage .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines showed that this compound not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to chemotherapeutic agents when used in combination therapies .
Q & A
Q. What are the recommended analytical techniques for confirming the molecular identity and purity of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm structural assignments, focusing on key signals such as the coumarin carbonyl (2-oxo group) and propanoic acid protons. Compare with reference spectra of structurally related coumarin derivatives .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) are recommended. Purity ≥95% is typical for research-grade material .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (Monoisotopic mass: 290.1154 g/mol) and detect trace impurities .
Q. What safety protocols are critical when handling this compound in a laboratory setting?
Methodological Answer:
- Engineering Controls: Use fume hoods for synthesis or weighing to minimize inhalation risks. Local exhaust ventilation is advised for processes generating dust .
- Personal Protective Equipment (PPE): Wear nitrile gloves, Tyvek® lab coats, and safety goggles. Avoid latex gloves due to permeation risks .
- Emergency Measures: Install eyewash stations and emergency showers. For spills, use HEPA-filter vacuums or wet methods to avoid aerosolization .
- Exposure Monitoring: Conduct airborne concentration checks if handling large quantities. No occupational exposure limits exist, but minimize skin contact due to potential carcinogenicity .
Q. How can researchers optimize synthetic routes for this compound?
Methodological Answer:
- Key Reaction Steps:
- Coumarin Core Synthesis: Start with 4-butyl-7-methyl-2-hydroxycoumarin. Introduce the propanoic acid moiety via nucleophilic substitution using bromopropanoic acid under basic conditions (e.g., KCO in acetone) .
- Purification: Recrystallize from ethanol/water or use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
- Optimization Tips:
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. Ensure crystal quality (size: 0.2–0.3 mm) .
- Structure Solution: Apply SHELXT for direct methods or SHELXD for charge-flipping. Refine with SHELXL, focusing on anisotropic displacement parameters for the coumarin ring and propanoic acid group .
- Validation: Check for residual electron density (<0.5 eÅ) and R-factor convergence (R1 < 5%). Use ORTEP for visualizing thermal ellipsoids and intermolecular interactions .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization:
- Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate. Use positive controls (e.g., warfarin for anticoagulant studies).
- Cell Line Variability: Compare results across primary cells (e.g., hepatocytes) and immortalized lines (e.g., HEK293) to assess tissue-specific effects .
- Data Reconciliation: Perform meta-analysis using tools like RevMan to identify confounding variables (e.g., solvent choice, incubation time) .
Q. What strategies mitigate challenges in impurity profiling during synthesis?
Methodological Answer:
- Impurity Identification:
- Process Optimization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
